- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941
Cas no 99-93-4 (1-(4-Hydroxyphenyl)ethanone)
1-(4-Hydroxyphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Hydroxyphenyl)ethanone
- 1-(4-HYDROXY-PHENYL)-ETHANONE
- 4-ACETOPHENOL
- 4-ACETYLPHENOL
- 4-BENZOYLPHENOL
- 4-HYDROXYACETOPHENONE
- 4-HYDROXYBENZOPHENONE
- 4-HYDROXYPHENYL METHYL KETONE
- (4-HYDROXY-PHENYL)-PHENYL-METHANONE
- ACETYLPHENOL
- HYDROXYACETOPHENONE-4
- HYDROXYBENZOPHENONE-4
- P-ACETOPHENOL
- P-BENZOYLPHENOL
- P-HYDROXYACETOPHENONE
- P-HYDROXYBENZOPHENONE
- POB
- 1-(4-hydroxyphenyl)-ethanon
- 4'-hydroxy-acetophenon
- 4'-Hydroxyacetophenone
- 4′-Hydroxyacetophenone
- HYDROXYACETOPHENONE, P- (RG)
- 4-Hydroxyphenylethanone
- p-Hydroxyphenyl methyl ketone
- Piceol
- [ "" ]
- 对羟基苯乙酮
- 4’-Hydroxyacetophenone
- (4-hydroxyphenyl)ethan-1-one
- para-Hydroxyacetophenone
- Methyl p-hydroxyphenyl ketone
- 4'-Hydroxyacetophenone,98%
- 1-(4-Hydroxyphenyl)ethanone (4-Hydroxyacetophenone)
-
- MDL: MFCD00002359
- Inchi: 1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3
- InChI Key: TXFPEBPIARQUIG-UHFFFAOYSA-N
- SMILES: CC(C1C=CC(O)=CC=1)=O
- BRN: 774355
Computed Properties
- Exact Mass: 136.05200
- Monoisotopic Mass: 136.05243
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: nothing
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Cryst.
- Density: 1.109
- Melting Point: 109-111 °C (lit.)
- Boiling Point: 147-148 °C/3 mmHg(lit.)
- Flash Point: 166 ºC
- Refractive Index: 1.5577 (estimate)
- Solubility: methanol: 0.1 g/mL, clear
- Water Partition Coefficient: 10 g/L (22 ºC)
- PSA: 37.30000
- LogP: 1.59480
- FEMA: 4330 | 4-HYDROXYACETOPHENONE
- pka: 8.05(at 25℃)
- Solubility: Slightly soluble in water, easily soluble in ethanol and ether.
- Sensitiveness: Easily absorb moisture
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-(4-Hydroxyphenyl)ethanone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S26-S36/37-S37/39-S24/25-S22
- RTECS:AM8750000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R22; R36/37/38
1-(4-Hydroxyphenyl)ethanone Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914501900Overview:
2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-(4-Hydroxyphenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-Y0073-100mg |
4-Hydroxyacetophenone |
99-93-4 | 99.99% | 100mg |
¥242 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H102969-500g |
1-(4-Hydroxyphenyl)ethanone |
99-93-4 | 98% | 500g |
¥184.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H102969-2.5kg |
1-(4-Hydroxyphenyl)ethanone |
99-93-4 | 98% | 2.5kg |
¥620.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H102969-250g |
1-(4-Hydroxyphenyl)ethanone |
99-93-4 | 98% | 250g |
¥107.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H102969-25g |
1-(4-Hydroxyphenyl)ethanone |
99-93-4 | 98% | 25g |
¥30.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H102969-100g |
1-(4-Hydroxyphenyl)ethanone |
99-93-4 | 98% | 100g |
¥51.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H102969-5g |
1-(4-Hydroxyphenyl)ethanone |
99-93-4 | 98% | 5g |
¥29.90 | 2023-09-02 | |
| ChemFaces | CFN97575-20mg |
4'-Hydroxyacetophenone |
99-93-4 | >=98% | 20mg |
$30 | 2021-07-22 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0193-500G |
4'-Hydroxyacetophenone |
99-93-4 | >98.0%(T)(HPLC) | 500g |
¥1490.00 | 2024-04-15 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0723759443- 25g |
1-(4-Hydroxyphenyl)ethanone |
99-93-4 | 98%(HPLC) | 25g |
¥ 94.1 | 2021-05-18 |
1-(4-Hydroxyphenyl)ethanone Production Method
Production Method 1
1-(4-Hydroxyphenyl)ethanone Raw materials
1-(4-Hydroxyphenyl)ethanone Preparation Products
- Malic acid (6915-15-7)
- Hydroxymalonic Acid (80-69-3)
- Vanillic acid (121-34-6)
- Syringaldehyde (134-96-3)
- Oxalic acid (144-62-7)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Lactate (50-21-5)
- Vanillin (121-33-5)
- 2-hydroxyacetic acid (79-14-1)
- Acetosyringone (2478-38-8)
- butanedioic acid (110-15-6)
- 4-Hydroxybenzaldehyde (123-08-0)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- Apocynin (498-02-2)
1-(4-Hydroxyphenyl)ethanone Suppliers
1-(4-Hydroxyphenyl)ethanone Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 1-(4-Hydroxyphenyl)ethanone
Introduction to 1-(4-Hydroxyphenyl)ethanone (CAS No. 99-93-4)
1-(4-Hydroxyphenyl)ethanone, chemically known as p-hydroxyacetophenone, is an organic compound with the molecular formula C8H8O. This compound is a key intermediate in the synthesis of various pharmaceuticals, fragrances, and specialty chemicals. Its structural features, including a phenolic hydroxyl group and an acetyl group, make it a versatile building block in organic synthesis. The compound is widely recognized for its applications in the pharmaceutical industry, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals.
The chemical properties of 1-(4-Hydroxyphenyl)ethanone are well-documented, with a melting point of approximately 30-32°C and a boiling point around 240-245°C. It is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate, which facilitates its use in various synthetic pathways. The presence of both the hydroxyl and carbonyl functional groups allows for multiple reaction pathways, including condensation reactions, oxidation, and reduction processes.
In recent years, 1-(4-Hydroxyphenyl)ethanone has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological applications. Research has demonstrated its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound's ability to undergo facile functionalization makes it an attractive candidate for drug discovery programs aimed at developing novel therapeutic entities.
One of the most notable applications of 1-(4-Hydroxyphenyl)ethanone is in the production of fragrances and flavoring agents. Its aromatic structure and functional groups contribute to its olfactory properties, making it a valuable component in perfumes and essential oils. Additionally, it serves as a key intermediate in the synthesis of more complex aroma compounds used in the food and cosmetic industries.
The pharmaceutical industry has also explored the use of 1-(4-Hydroxyphenyl)ethanone in the development of antiviral and anticancer agents. Studies have shown that derivatives of this compound exhibit inhibitory effects on various enzymes and pathways involved in viral replication and cancer cell proliferation. For instance, modifications to the phenolic hydroxyl group can enhance binding affinity to target proteins, leading to improved pharmacological activity.
Recent advancements in synthetic methodologies have further expanded the utility of 1-(4-Hydroxyphenyl)ethanone. Catalytic processes, such as asymmetric hydrogenation and cross-coupling reactions, have enabled the efficient production of enantiomerically pure forms of this compound. These advancements are particularly significant in drug development, where chirality plays a critical role in determining the efficacy and safety of therapeutic agents.
The environmental impact of synthesizing and utilizing 1-(4-Hydroxyphenyl)ethanone is another area of growing interest. Researchers are increasingly focusing on developing greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic approaches, leveraging enzymes for key transformations, have emerged as promising alternatives to traditional chemical synthesis methods. Such innovations align with global efforts to promote sustainable chemistry practices.
Industrial-scale production of 1-(4-Hydroxyphenyl)ethanone is typically achieved through the oxidation of p-cresol or via condensation reactions involving acetic anhydride and phenol derivatives. Process optimization efforts aim to improve yield, purity, and cost-efficiency while adhering to stringent regulatory standards. Quality control measures are essential to ensure that the final product meets the required specifications for pharmaceutical and industrial applications.
The future prospects for 1-(4-Hydroxyphenyl)ethanone are promising, with ongoing research exploring new derivatives and applications. Collaborative efforts between academia and industry are driving innovation in this field, leading to novel compounds with enhanced therapeutic potential. As our understanding of molecular interactions advances, so too will our ability to harness the full potential of this versatile intermediate.
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